2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one
Overview
Description
2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one is a complex organic compound with a unique structure that includes aromatic rings, a nitro group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-chlorobenzaldehyde with 2-acetyl-6-nitroindene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Acetyl-3-(3-aminophenyl)imino-6-nitroinden-1-one.
Reduction: 2-Acetyl-3-(3-chlorophenyl)amino-6-nitroinden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-(3-bromophenyl)imino-6-nitroinden-1-one.
- 2-Acetyl-3-(3-fluorophenyl)imino-6-nitroinden-1-one.
- 2-Acetyl-3-(3-methylphenyl)imino-6-nitroinden-1-one.
Uniqueness
2-Acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound’s specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-9(21)15-16(19-11-4-2-3-10(18)7-11)13-6-5-12(20(23)24)8-14(13)17(15)22/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNELFPDHMAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC(=CC=C2)Cl)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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